molecular formula C11H16N2O2 B575905 Ethyl 3-amino-4-(dimethylamino)benzoate CAS No. 178469-07-3

Ethyl 3-amino-4-(dimethylamino)benzoate

Cat. No. B575905
CAS RN: 178469-07-3
M. Wt: 208.261
InChI Key: LDNOYGFOGCRYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a benzoate ester, a tertiary amino compound, and an ethyl ester . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .


Molecular Structure Analysis

The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2 . The molecules of this compound are essentially planar . The structure is linked into a chain along the a axis by weak C-H⋯O hydrogen bonds .


Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoate is known to generate free radicals upon illumination, which is why it finds application as a photoinitiator in the polymerization of unsaturated prepolymers . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .


Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate is a white to light yellow to light orange powder to crystal . It has a melting point range of 63-66 °C . The molecular weight of the compound is 193.24 g/mol .

Scientific Research Applications

Safety And Hazards

Ethyl 4-dimethylaminobenzoate may damage fertility and the unborn child. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

ethyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOYGFOGCRYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(dimethylamino)benzoate

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